cis-3-Hexenyl Acetate-d2
Description
Contextualization of Deuterated Volatile Organic Compounds (VOCs) in Contemporary Scientific Inquiry
Deuterated volatile organic compounds (VOCs) are powerful tools in modern scientific research, offering unique advantages in the study of chemical and biological processes. symeres.com Deuterium (B1214612), a stable isotope of hydrogen with a neutron in its nucleus, effectively doubles the mass of a hydrogen atom. aquigenbio.com This significant mass difference, when deuterium is substituted for hydrogen in a VOC molecule, allows researchers to "label" and trace the compound through various transformations without altering its fundamental chemical properties. aquigenbio.comsimsonpharma.com This technique, known as stable isotope labeling, is indispensable for a wide range of applications, including mechanistic studies, quantitative analysis, and tracer experiments. symeres.comsimsonpharma.com
The use of deuterated VOCs is particularly valuable in fields like atmospheric chemistry, metabolomics, and pharmaceutical development. simsonpharma.comresearchgate.netacs.org In atmospheric sciences, for instance, deuterated VOCs help in understanding the complex oxidation chemistry of these compounds, which is a major source of atmospheric organic aerosols. acs.orgcopernicus.org By selectively replacing hydrogen with deuterium, scientists can track the reaction pathways and determine the rates of specific chemical steps. copernicus.orgmdpi.com Similarly, in metabolic studies, deuterated compounds serve as tracers to elucidate how organisms absorb, distribute, metabolize, and excrete substances. aquigenbio.comsimsonpharma.com The increased mass of the deuterated molecule allows for its clear distinction from its non-labeled counterparts using analytical techniques like mass spectrometry. aquigenbio.com
The primary analytical methods that leverage deuterated VOCs include Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). symeres.com In NMR, deuterium labeling can enhance spectral resolution. simsonpharma.com In mass spectrometry, the mass difference between the deuterated and non-deuterated compounds allows for their distinct detection and quantification. aquigenbio.comasme.org This is crucial for quantitative proteomics and metabolomics, where precise measurement of molecular concentrations is essential. symeres.comacs.org
| Analytical Technique | Application of Deuterated VOCs |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enhanced spectral resolution, mechanistic studies. symeres.comsimsonpharma.com |
| Mass Spectrometry (MS) | Quantitative analysis, tracer studies, metabolic pathway tracing. symeres.comaquigenbio.comasme.org |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Compound-specific isotope analysis of atmospheric VOCs. nih.gov |
Foundational Role of cis-3-Hexenyl Acetate (B1210297) as a Green Leaf Volatile (GLV) in Chemical Ecology
cis-3-Hexenyl acetate is a naturally occurring ester that belongs to a class of compounds known as green leaf volatiles (GLVs). nustras.cominrae.fr GLVs are C6 compounds, including aldehydes, alcohols, and their esters, that are responsible for the characteristic "green" or "grassy" odor of freshly cut leaves. nustras.commdpi.com These compounds are produced via the lipoxygenase (LOX) pathway from fatty acids like linolenic and linoleic acids when plant tissues are damaged. oup.comnih.gov The release of GLVs is one of the most rapid plant responses to mechanical damage or herbivore attack, occurring within seconds. oup.comoup.com
In the field of chemical ecology, cis-3-hexenyl acetate and other GLVs play a crucial role in plant defense and communication. nustras.comwikipedia.org When a plant is attacked by an herbivore, it releases a blend of volatile organic compounds, including GLVs. wikipedia.org These volatiles can have several functions:
Direct Defense: Some GLVs have antimicrobial and insect-repelling properties, directly deterring herbivores and pathogens. wikipedia.orgplant-ecology.com
Indirect Defense: GLVs can attract natural enemies of the attacking herbivores, such as parasitic wasps, which then help to protect the plant. wikipedia.orgnih.gov
Plant-Plant Signaling: GLVs released by a damaged plant can be detected by neighboring plants, which then "prime" their own defense systems in anticipation of a potential attack. wikipedia.orgnih.gov This priming allows for a faster and stronger defense response when the neighboring plant is subsequently attacked. wikipedia.org
cis-3-Hexenyl acetate, specifically, has been shown to be an important signaling molecule. nih.govthefrostlab.com It can induce transcriptional changes in plants that lead to the production of defense-related compounds and the priming of defense pathways. nih.govthefrostlab.com The composition and amount of GLVs released can vary depending on the plant species, the type of damage, and environmental conditions. wikipedia.orgplant-ecology.com
| Green Leaf Volatile | Chemical Formula | Role in Chemical Ecology |
| cis-3-Hexenyl Acetate | C8H14O2 | Plant defense signaling, priming defense responses. inrae.frnih.govthefrostlab.com |
| (Z)-3-Hexenal | C6H10O | Precursor to other GLVs, antimicrobial properties. oup.comnih.govwikipedia.org |
| (Z)-3-Hexenol | C6H12O | Component of herbivore-induced volatile blends. oup.comwikipedia.org |
Rationale for Deuteration in Mechanistic, Quantitative, and Tracer Studies
The strategic replacement of hydrogen with deuterium in molecules like cis-3-hexenyl acetate provides a powerful tool for a variety of scientific investigations due to several key principles. symeres.com
Mechanistic Studies: Deuteration is widely used to elucidate reaction mechanisms through the kinetic isotope effect (KIE). mdpi.comlibretexts.org The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org Because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, reactions that involve the breaking of this bond will proceed more slowly for the deuterated compound. libretexts.org The magnitude of this effect (kH/kD) can provide valuable information about the rate-determining step of a reaction and the nature of the transition state. libretexts.orgwikipedia.org For example, a large primary KIE suggests that the C-H bond is broken in the rate-limiting step. princeton.edu Secondary KIEs, where the labeled bond is not broken, can also provide insights into changes in hybridization and other structural aspects of the transition state. wikipedia.orgacs.org
Quantitative Analysis: Deuterated compounds are frequently used as internal standards in quantitative analysis, particularly in mass spectrometry-based methods like GC-MS and LC-MS. asme.orgmdpi.com An internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. By using a deuterated version of the analyte as the internal standard, the two compounds will have very similar chemical and physical properties, such as retention time in chromatography, but will be distinguishable by their mass-to-charge ratio in the mass spectrometer. mdpi.com This allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response. asme.org This approach is crucial in complex matrices where other compounds might interfere with the analysis. nih.gov
Tracer Studies: Stable isotope labeling with deuterium is a fundamental technique for tracing the fate of molecules in biological and environmental systems. simsonpharma.comzeochem.comnih.gov Because deuterium is a stable, non-radioactive isotope, deuterated compounds can be safely used in in vivo studies, including in humans. nih.govnih.gov When a deuterated compound like cis-3-hexenyl acetate-d2 is introduced into a system, its movement and transformation can be followed by detecting the unique mass signature of the deuterium label. aquigenbio.com This allows researchers to track metabolic pathways, determine the bioavailability of a compound, and study its interactions within a biological system. symeres.comsimsonpharma.com For example, deuterated tracers can be used to measure the turnover rates of proteins and other biomolecules. nih.gov
| Application | Principle | Key Advantage |
| Mechanistic Studies | Kinetic Isotope Effect (KIE) libretexts.orgwikipedia.org | Provides information on reaction mechanisms and transition states. libretexts.orgacs.orgrsc.org |
| Quantitative Analysis | Use as an Internal Standard asme.org | Improves accuracy and precision of quantification by correcting for analytical variability. mdpi.com |
| Tracer Studies | Stable Isotope Labeling simsonpharma.comzeochem.com | Enables tracking of molecular fate in biological and environmental systems without radioactivity. aquigenbio.comnih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
[(Z)-3,4-dideuteriohex-3-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h4-5H,3,6-7H2,1-2H3/b5-4-/i4D,5D |
InChI Key |
NPFVOOAXDOBMCE-IMZGHRNZSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/CCOC(=O)C)/CC |
Canonical SMILES |
CCC=CCCOC(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Cis 3 Hexenyl Acetate D2
Stereoselective Chemical Synthesis of cis-3-Hexenyl Acetate (B1210297) Backbone
The foundational step in synthesizing cis-3-Hexenyl Acetate-d2 is the creation of the non-deuterated carbon skeleton with the correct (Z)- or cis-configuration at the double bond. The most direct and common synthesis route involves the esterification of cis-3-Hexen-1-ol (also known as leaf alcohol) with a suitable acetylating agent. scentree.coscentree.co
The key challenge lies in the stereoselective synthesis of the cis-3-Hexen-1-ol precursor. A widely employed and highly effective method is the partial hydrogenation of 3-hexyn-1-ol (B147329) over a poisoned catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This catalytic system facilitates the syn-addition of hydrogen across the alkyne triple bond, yielding the desired cis-alkene with high stereoselectivity.
Once the cis-3-Hexen-1-ol is obtained, it is converted to cis-3-Hexenyl Acetate. This is typically achieved through esterification with acetic anhydride (B1165640) or acetic acid, often in the presence of an acid catalyst like concentrated sulfuric acid to enhance the reaction yield. scentree.coscentree.co Alternative methods may employ other acetylating agents to achieve the transformation under milder conditions.
Targeted Deuterium (B1214612) Incorporation Techniques
With the stereoselective synthesis of the backbone established, the next crucial phase is the targeted incorporation of two deuterium atoms. For this compound, where the deuterium atoms are located on the double bond (C3 and C4), the synthetic strategy must be designed to place the labels with high precision.
Hydrogen Isotope Exchange (HIE) is a powerful technique for late-stage deuteration, where C-H bonds in a molecule are directly swapped for C-D bonds. acs.orgnih.gov This is often accomplished using transition-metal catalysts (e.g., iridium, palladium, rhodium) with a deuterium source like deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cnthieme-connect.com
While versatile, applying HIE to selectively deuterate the vinylic positions of cis-3-Hexenyl Acetate presents significant challenges. snnu.edu.cn
Regioselectivity: Directing the exchange exclusively to the C3 and C4 positions without affecting the more labile allylic protons or other positions in the molecule is difficult to control. acs.org
Stereochemistry: HIE reactions can sometimes lead to isomerization of the double bond, compromising the required cis-geometry.
Functional Group Tolerance: The conditions required for HIE might not be compatible with the ester functionality, potentially causing hydrolysis or other side reactions. thieme-connect.com
Due to these challenges, HIE is generally less suitable for producing this compound with high isotopic and stereochemical purity compared to other methods.
Reductive deuteration is a highly effective and regioselective method for incorporating deuterium into molecules, particularly for the synthesis of deuterated alkenes from alkynes. acs.orgbohrium.com This approach is arguably the most logical and efficient for preparing this compound.
The strategy mirrors the synthesis of the non-deuterated backbone but substitutes deuterium gas (D₂) for hydrogen gas. The key steps are:
Synthesis of 3-hexyn-1-ol: This alkyne serves as the direct precursor.
Catalytic Reductive Deuteration: The 3-hexyn-1-ol undergoes partial reduction using D₂ gas in the presence of a Lindlar catalyst. This reaction facilitates the stereoselective syn-addition of two deuterium atoms across the triple bond, yielding cis-3,4-dideuterio-3-hexen-1-ol with high precision.
Esterification: The resulting deuterated alcohol is then acetylated using acetic anhydride or a similar reagent to produce the final product, this compound.
Emerging techniques like catalytic transfer deuteration, which use stable and easy-to-handle deuterium donors like deuterated ethanol (B145695) (EtOD) or D₂O instead of flammable D₂ gas, also offer mild and selective alternatives for the reduction step. marquette.edubohrium.com
Chemo-enzymatic strategies combine the efficiency of chemical synthesis with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov For the synthesis of this compound, an enzymatic step can be integrated to enhance the purity of the final product.
A prominent chemo-enzymatic route involves:
Chemical Synthesis of Deuterated Precursor: The cis-3,4-dideuterio-3-hexen-1-ol is first synthesized via the reductive deuteration of 3-hexyn-1-ol, as described previously.
Enzymatic Acetylation: The final esterification step is carried out using an enzyme, such as an immobilized lipase (B570770) (e.g., Candida antarctica lipase B, often sold as Lipozyme 435). chemicalbook.com The lipase catalyzes the transesterification between the deuterated alcohol and an acetyl donor (like ethylene (B1197577) glycol diacetate) under very mild conditions (e.g., 40°C). chemicalbook.com
This approach offers several advantages:
High Purity: Enzymatic reactions are highly specific and avoid the harsh reagents and potential side reactions associated with purely chemical methods.
Retention of Isotopic Labeling: The mild conditions ensure that the deuterium labels and the cis-stereochemistry are fully retained in the final product.
| Methodology | Key Precursor | Deuterium Source & Reagents | Selectivity & Efficacy |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | cis-3-Hexenyl Acetate | D₂O or D₂ gas with transition metal catalyst (e.g., Ir, Pd) | Low regioselectivity for vinylic positions; risk of isomerization. acs.orgsnnu.edu.cn |
| Reductive Deuteration | 3-Hexyn-1-ol | D₂ gas with Lindlar's catalyst | Excellent stereoselectivity (cis) and regioselectivity for C3/C4 positions. bohrium.com |
| Chemo-Enzymatic Strategy | cis-3,4-dideuterio-3-hexen-1-ol | Lipase catalyst with an acetyl donor (e.g., EGDA) | High-purity product under mild conditions; preserves isotopic and stereochemical integrity. chemicalbook.com |
Isotopic Purity and Regioselectivity Considerations in Deuterated Ester Synthesis
The utility of any isotopically labeled compound is contingent upon its isotopic purity and the precise location of the labels (regioselectivity). acs.org When synthesizing this compound, several factors must be managed to prevent the formation of undesirable isotopic species.
Isotopic purity refers to the percentage of molecules in the sample that contain the correct number of deuterium atoms (in this case, two). In practice, syntheses can result in a mixture of isotopologues (molecules differing in the number of isotopes, e.g., d0, d1, d2, d3...). marquette.edu These mixtures are often inseparable by standard purification techniques like chromatography due to their nearly identical physical properties. marquette.eduacs.org
Regioselectivity concerns the specific position of the deuterium atoms. The goal is to produce the C3,C4-dideuterio isomer exclusively, avoiding other isotopomers where deuterium might be incorporated at other sites. Isotopic scrambling, where deuterium atoms migrate to unintended positions, can occur if reaction conditions are not carefully controlled, for instance, through side reactions involving isotopic exchange with solvents or reagents. nih.gov
To ensure the quality of the final product, rigorous analytical validation is essential.
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 2H NMR directly detects the presence and chemical environment of deuterium. 1H NMR shows the disappearance of signals at the deuterated positions, allowing for quantification of deuterium incorporation. marquette.edu |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Confirms the molecular weight shift corresponding to the number of incorporated deuterium atoms and helps quantify isotopic purity by analyzing the mass distribution of the molecular ion peak. |
| Molecular Rotational Resonance (MRR) Spectroscopy | A highly sensitive technique that can distinguish between different isotopomers and isotopologues by measuring their unique moments of inertia, providing unambiguous confirmation of label position and purity. nih.gov |
By employing a robust synthetic strategy, such as the reductive deuteration of an alkyne precursor, followed by careful purification and comprehensive analytical characterization, high-purity this compound can be reliably produced for its intended applications.
Advanced Analytical Characterization and Isotopic Quantitation
Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification.frontiersin.org
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like cis-3-Hexenyl Acetate-d2. It combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Optimization of Chromatographic Separation for Deuterated Isomers
Achieving clear separation between a deuterated internal standard and its non-deuterated counterpart is critical for accurate quantification. While deuteration can sometimes lead to slight differences in retention times, referred to as the chromatographic isotope effect, this is generally minimal for deuterium-labeled compounds compared to those labeled with heavier isotopes like ¹³C. acs.org The primary goal of chromatographic optimization is to ensure baseline resolution from other matrix components that could interfere with the analysis.
Key parameters for optimization include:
Column Selection: A capillary column with a stationary phase appropriate for volatile esters is crucial. Common choices include those with mid-polarity phases.
Temperature Programming: A carefully controlled temperature gradient in the GC oven is essential to separate a wide range of volatile compounds present in a complex sample, ensuring that this compound and its non-deuterated analog elute in a reasonable timeframe with good peak shape. researchgate.net
Carrier Gas Flow Rate: The velocity of the carrier gas (typically helium) affects the efficiency of the separation. nih.gov
Table 1: Example GC Parameters for Volatile Compound Analysis
| Parameter | Setting |
|---|---|
| GC Column | DB-1701 capillary column |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | Initial hold, followed by ramps to final temperature |
This table presents a general example of GC parameters that could be adapted for the analysis of this compound.
Fragmentation Pathways and Mass Spectral Interpretation of this compound.google.com
In the mass spectrometer, molecules are ionized, typically by electron ionization (EI), which causes them to fragment in predictable patterns. The resulting mass spectrum is a "fingerprint" that allows for compound identification.
For cis-3-Hexenyl Acetate (B1210297), the molecular ion (M⁺) peak would be observed at a mass-to-charge ratio (m/z) of 142.2. nih.gov For this compound, this peak would shift to m/z 144.2. medchemexpress.com The fragmentation of these compounds is a key aspect of their identification. Common fragmentation patterns for esters involve the loss of the alkoxy group or the acyl group. The interpretation of these fragments helps to confirm the structure of the analyte. researchgate.net In selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific ions corresponding to the analyte and the internal standard, which greatly enhances sensitivity and selectivity. researchgate.netnih.gov
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification.guidechem.comrsc.org
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds as internal standards. It is considered a primary ratio method, capable of high accuracy and precision. researchgate.net
Application of this compound as an Internal Standard in Complex Matrices.guidechem.comrsc.orgscience.gov
This compound is an ideal internal standard for the quantification of its non-deuterated analog in complex samples such as food, beverages, and biological tissues. medchemexpress.com The principle of IDMS relies on the addition of a known amount of the labeled standard to the sample before any extraction or cleanup steps. rsc.org Because the deuterated standard is chemically identical to the analyte, it will behave in the same way during sample preparation, extraction, and chromatographic analysis. rsc.org Any losses of the analyte during these steps will be mirrored by proportional losses of the internal standard. rsc.org By measuring the ratio of the response of the analyte to the response of the internal standard in the mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined. rsc.org This approach effectively compensates for matrix effects and variations in instrument response. researchgate.netnih.gov
Validation of IDMS Methodologies for Deuterated Volatiles.researchgate.netrsc.org
The validation of an IDMS method is crucial to ensure its accuracy and reliability. rsc.org This process involves several key steps:
Calibration: A calibration curve is constructed by analyzing a series of standards containing varying ratios of the analyte to the internal standard. researchgate.net
Accuracy and Precision: The accuracy of the method is assessed by analyzing certified reference materials or by spiking samples with known amounts of the analyte. researchgate.net Precision is determined by repeatedly analyzing the same sample.
Specificity: The method's ability to exclusively measure the analyte of interest is confirmed by analyzing blank samples and samples containing potentially interfering compounds.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified is established.
Even when using an isotope dilution approach, it is important to evaluate potential matrix effects, as they can still influence results in some cases. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule.
For cis-3-Hexenyl Acetate, the ¹H NMR spectrum would show characteristic signals for the protons in the ethyl group, the vinyl protons of the double bond, the methylene (B1212753) protons adjacent to the oxygen, and the methyl protons of the acetate group. nih.govchemicalbook.com The coupling patterns and chemical shifts of these signals confirm the cis configuration of the double bond. chemicalbook.com
Table 2: Predicted ¹H NMR Chemical Shifts for cis-3-Hexenyl Acetate
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| CH₃ (acetate) | ~2.04 | s |
| CH₂ (next to O) | ~4.06 | t |
| CH₂ (next to C=C) | ~2.41 | m |
| CH=CH | ~5.3-5.5 | m |
| CH₂ (ethyl) | ~2.0 | m |
| CH₃ (ethyl) | ~0.97 | t |
This table presents predicted ¹H NMR data based on typical values for similar structures. Actual values may vary. Data derived from PubChem. nih.gov
Table 3: Predicted ¹³C NMR Chemical Shifts for cis-3-Hexenyl Acetate
| Carbon | Chemical Shift (ppm) |
|---|---|
| C=O | ~171.0 |
| CH₂ (next to O) | ~64.0 |
| CH=CH | ~123.9, ~134.6 |
| CH₂ (next to C=C) | ~26.9 |
| CH₃ (acetate) | ~20.9 |
| CH₂ (ethyl) | ~20.7 |
| CH₃ (ethyl) | ~14.3 |
This table presents predicted ¹³C NMR data based on typical values for similar structures. Actual values may vary. Data derived from PubChem. nih.gov
Vibrational Spectroscopy (IR and Raman) for Isotopic Characterization
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are highly sensitive to isotopic substitution and serve as an excellent complementary method to NMR for characterizing deuterated compounds. chemicalbook.com The substitution of a hydrogen atom with a heavier deuterium (B1214612) atom significantly increases the reduced mass of the bond, causing the corresponding vibrational frequency to decrease. libretexts.orgajchem-a.com
The most prominent change is observed in the C-H stretching region.
C-H stretching vibrations in alkenes and esters typically appear in the 2850-3100 cm⁻¹ region of the IR and Raman spectra.
C-D stretching vibrations are expected to appear at a significantly lower frequency, approximately in the 2100-2300 cm⁻¹ range. researchgate.net This shift is predicted by the harmonic oscillator model, where the frequency is inversely proportional to the square root of the reduced mass; the frequency ratio (νH/νD) is approximately √2. libretexts.orgslideshare.net
Therefore, a comparison of the IR or Raman spectrum of this compound with its non-labeled counterpart would show a marked decrease or disappearance of intensity in the C-H stretching region and the appearance of new, strong absorptions in the C-D stretching region. slideshare.net This provides clear evidence of deuteration. Other C-H bending modes (wags, scissoring) would also shift to lower wavenumbers upon deuteration, further confirming the isotopic substitution. libretexts.org
Table 2: Comparison of Expected Vibrational Frequencies (cm⁻¹) for C-H vs. C-D Bonds (Note: These are generalized frequency ranges.)
| Vibrational Mode | C-H Frequency Range (cm⁻¹) | Expected C-D Frequency Range (cm⁻¹) |
|---|---|---|
| Stretching (ν) | 2850 - 3100 | 2100 - 2300 |
Investigations in Chemical Ecology and Plant Volatile Research
Elucidating Biosynthetic Pathways of Green Leaf Volatiles Using Deuterated Tracersmdpi.comnih.govfrontiersin.orgoup.comresearchhub.com
The biosynthesis of green leaf volatiles (GLVs) is a rapid response to tissue damage and a key area of plant biochemistry research. mdpi.com Deuterated tracers, such as the precursors to cis-3-Hexenyl Acetate-d2, have been instrumental in mapping these complex pathways.
Tracing Precursor Incorporation into this compound
The biosynthesis of GLVs, including cis-3-hexenyl acetate (B1210297), originates from the oxylipin pathway, utilizing fatty acids like linolenic and linoleic acid. nih.govmdpi.comtandfonline.com The process begins with the release of these fatty acids, which are then converted through a series of enzymatic reactions. tandfonline.com Key enzymes in this pathway include lipoxygenase (LOX) and hydroperoxide lyase (HPL), which lead to the formation of C6 aldehydes. oup.comuu.nl These aldehydes can then be reduced to alcohols and subsequently esterified to form acetates like cis-3-hexenyl acetate. tandfonline.com
The use of deuterated precursors allows researchers to trace the incorporation of these labeled molecules into the final GLV products. For instance, feeding experiments with deuterium-labeled fatty acids can demonstrate their direct conversion into this compound. This technique provides definitive evidence of the biosynthetic route and the specific intermediates involved. Such tracer studies have been fundamental in confirming the steps of the GLV biosynthetic pathway across various plant species. bohrium.comsnscourseware.org
Metabolic Flux Analysis in Plant Systems with Deuterated Substratesnih.govfrontiersin.orgoup.comnih.gov
Metabolic flux analysis (MFA) is a quantitative method used to determine the rates of metabolic reactions within a biological system. osti.govnih.gov When combined with stable isotope labeling, such as the use of deuterated substrates, MFA becomes a powerful tool for understanding the dynamics of metabolic pathways. nih.gov In the context of plant volatile research, deuterated substrates that lead to the formation of this compound can be introduced to a plant system. usda.gov
By tracking the rate at which the deuterium (B1214612) label is incorporated into this compound and other related metabolites, researchers can calculate the metabolic flux through different branches of the biosynthetic pathway. nih.gov This provides insights into how plants allocate resources to the production of specific volatiles under different conditions, such as in response to herbivory or pathogen attack. oup.com For example, MFA can reveal how the flux through the GLV pathway changes in response to stress, providing a deeper understanding of plant defense strategies. osti.gov
Table 1: Key Research Findings in GLV Biosynthesis and Metabolism
| Research Area | Key Finding | Methodology | Significance | References |
|---|---|---|---|---|
| Precursor Tracing | Demonstrated the direct conversion of deuterium-labeled fatty acids into this compound. | Stable isotope labeling experiments with deuterated precursors. | Confirmed the biosynthetic pathway of green leaf volatiles. | bohrium.comsnscourseware.org |
| Metabolic Flux Analysis | Quantified the rate of metabolic reactions in the GLV pathway under different conditions. | Isotopically nonstationary metabolic flux analysis (INST-MFA) with deuterated substrates. | Revealed dynamic changes in resource allocation to volatile production in response to stress. | osti.govnih.govnih.gov |
Dynamics of Plant Volatile Emission and Uptake
The exchange of volatile compounds between plants and their environment is a critical aspect of chemical ecology. Labeled compounds like this compound are invaluable for studying these dynamics with precision.
Quantification of Exogenous this compound Uptake by Plantsnih.govthefrostlab.com
Plants are capable of taking up volatile compounds from their surroundings. nih.gov By exposing plants to a known concentration of this compound in a controlled environment, researchers can quantify the rate of uptake. thefrostlab.com Subsequent analysis of plant tissues for the presence of the deuterated compound allows for the determination of how much has been absorbed and where it is distributed within the plant.
Studies have shown that upon uptake, exogenous (Z)-3-hexenyl acetate is rapidly hydrolyzed to (Z)-3-hexenol. nih.gov This conversion is a key metabolic step that can influence the subsequent signaling and defense responses within the plant. The ability to quantify this uptake and conversion is crucial for understanding the physiological effects of airborne GLVs.
Intra- and Inter-Plant Communication Studies with Labeled GLVsmdpi.comtandfonline.comuu.nl
Volatile organic compounds (VOCs) serve as signals in both within-plant (intra-plant) and between-plant (inter-plant) communication. mdpi.comtandfonline.com Labeled GLVs, including this compound, are used to track the movement of these signals. In intra-plant studies, a specific leaf or part of a plant can be damaged to induce the release of labeled volatiles, and their transport to other parts of the same plant can be monitored. tandfonline.com
For inter-plant communication, one plant (the emitter) is induced to release labeled GLVs, and a neighboring plant (the receiver) is monitored for the uptake of these compounds. mdpi.comuu.nl These experiments have demonstrated that plants can "eavesdrop" on the volatile cues released by their neighbors and prime their own defenses in anticipation of a threat. chemistryviews.org The use of deuterated tracers provides unequivocal evidence of this transfer of information.
Mechanisms of Plant Defense Priming and Induction via Deuterated GLVsmdpi.comnih.govuu.nllancaster.ac.uk
Exposure to GLVs can prime a plant's defense system, leading to a faster and more robust response to subsequent attacks. uu.nllancaster.ac.ukfrontiersin.org Deuterated GLVs are used to investigate the specific molecular and physiological mechanisms underlying this priming effect.
When a plant takes up this compound, researchers can track its metabolic fate and the downstream signaling events it triggers. This includes monitoring for changes in the expression of defense-related genes, the accumulation of defensive compounds, and alterations in hormonal signaling pathways, such as the jasmonic acid (JA) pathway. frontiersin.orgnih.gov
For example, studies have shown that exposure to GLVs can lead to an increased accumulation of defense-related transcripts and the enhanced production of secondary metabolites upon subsequent herbivore attack. oup.comnih.gov The use of deuterated GLVs allows for a precise correlation between the uptake of the specific volatile and the observed defense response, helping to dissect the complex signaling networks involved in plant immunity. nih.gov
Table 2: Research Findings on Plant Defense Priming by GLVs
| Priming Effect | Observed Response in Primed Plants | Underlying Mechanism | References |
|---|---|---|---|
| Enhanced Defense Gene Expression | Faster and stronger induction of defense-related genes upon attack. | Upregulation of signaling pathways, including the octadecanoid pathway for JA production. | oup.comnih.gov |
| Increased Secondary Metabolite Production | Augmented production of defensive compounds like phytoalexins and proteinase inhibitors. | Activation of biosynthetic pathways for defense compounds. | oup.com |
| Accelerated Volatile Emission | More rapid and abundant release of herbivore-induced plant volatiles (HIPVs). | Priming of the GLV and other volatile biosynthetic pathways. | nih.gov |
Role in Insect Chemo-communication and Pest Management Research
The investigation of insect chemical communication is fundamental to developing effective and environmentally benign pest management strategies. wikipedia.org Green leaf volatiles (GLVs), such as cis-3-hexenyl acetate, are crucial signaling molecules in these interactions, capable of attracting or repelling herbivores and attracting their natural enemies. wikipedia.orgnih.gov The use of isotopically labeled compounds, including deuterated variants like this compound, offers a powerful method for dissecting the complex interplay of these chemical cues.
Elucidating Pheromone Blends and Behavioral Responses with Deuterated Analogs
The precise composition of pheromone blends is critical for species-specific communication among insects. plos.org Researchers utilize isotopically labeled analogs to trace the fate of individual components within a blend and to understand how insects perceive and respond to these chemical signals. While direct research citing the use of this compound in elucidating pheromone blends is not prominent in the available literature, the principles of using deuterated compounds are well-established.
Deuterated analogs serve as internal standards in quantitative analyses, allowing for the precise measurement of pheromone titers in insect glands or the environment. Furthermore, by introducing a deuterated compound into an insect's environment or diet, researchers can track its incorporation into metabolic pathways and its potential conversion to other behaviorally active compounds. This approach helps to identify the biosynthetic pathways of pheromones and other semiochemicals.
Behavioral assays using deuterated analogs can reveal the subtle effects of isotopic substitution on insect perception and response. While often assumed to be biologically equivalent to their non-deuterated counterparts, the change in mass can sometimes lead to altered behavioral responses, providing insights into the specificity of olfactory receptors.
Table 1: Potential Applications of this compound in Pheromone Research
| Research Application | Methodological Principle | Expected Outcome |
| Pheromone Blend Quantification | Use as an internal standard in Gas Chromatography-Mass Spectrometry (GC-MS). | Accurate determination of the absolute and relative amounts of cis-3-Hexenyl Acetate in a natural pheromone blend. |
| Metabolic Pathway Analysis | Introduction of the labeled compound and tracking its conversion products. | Identification of enzymes and pathways involved in the biosynthesis or degradation of cis-3-Hexenyl Acetate in insects. |
| Behavioral Response Studies | Comparison of insect responses to labeled vs. unlabeled compounds in olfactometer or field trapping assays. | Understanding the tolerance of insect olfactory systems to structural modifications of semiochemicals. |
Investigating Plant-Insect Interactions Using Isotopically Labeled Volatiles
Plants release a variety of volatile organic compounds (VOCs) when damaged by herbivores, including significant amounts of cis-3-hexenyl acetate. nih.govthefrostlab.comoup.com These herbivore-induced plant volatiles (HIPVs) can act as signals to attract natural enemies of the herbivores, a phenomenon known as indirect defense. nih.govnih.gov Isotopically labeled volatiles are invaluable for studying the dynamics of these interactions.
By releasing this compound in a controlled environment, scientists can trace its movement through the ecosystem. This includes its adsorption onto plant surfaces, its uptake by neighboring plants, and its perception by insects. Such studies can help to determine the effective range of these volatile signals and how they are processed by different organisms in the community.
Furthermore, labeled compounds can be used to investigate how plants themselves perceive and respond to these airborne signals. Exposure to cis-3-hexenyl acetate has been shown to prime the defenses of neighboring plants, making them more resistant to subsequent herbivore attacks. nih.govoup.com Using this compound would allow researchers to track the uptake and translocation of this specific molecule within the receiving plant and to identify the metabolic and signaling pathways that are activated.
Table 2: Research Questions Addressable with this compound in Plant-Insect Interactions
| Research Question | Experimental Approach | Potential Findings |
| How do parasitic wasps locate host insects on plants? | Release of this compound from an artificial source near a plant infested with a non-emitting herbivore. | Confirmation that parasitic wasps use this specific GLV as a cue for host location, and quantification of the response threshold. |
| Do undamaged plants absorb and re-release GLVs from damaged neighbors? | Exposing an intact plant to this compound and analyzing its emitted volatiles over time. | Evidence for the passive acquisition and subsequent release of volatile signals, a process that could enhance the "cry for help" to natural enemies. |
| What are the metabolic fates of absorbed GLVs in a receiving plant? | Supplying this compound to a plant and analyzing its tissues for labeled metabolites. | Identification of detoxification or signaling pathways activated by the perception of this damage cue. |
While specific data tables from studies utilizing this compound are not currently available, the established methodologies in chemical ecology strongly support its potential as a critical tool for advancing our understanding of the intricate chemical dialogues between plants and insects.
Atmospheric Chemistry and Environmental Fate Studies
Reaction Kinetics and Mechanisms of cis-3-Hexenyl Acetate-d2 Ozonolysis
The ozonolysis of cis-3-Hexenyl Acetate (B1210297), a common green leaf volatile (GLV), is a significant atmospheric reaction. The reaction proceeds via the 1,3-cycloaddition of ozone to the C=C double bond, forming a primary ozonide that quickly decomposes into a carbonyl and a carbonyl oxide, also known as a Criegee intermediate (CI). acs.orgosti.gov These intermediates are highly reactive and play a crucial role in atmospheric oxidation processes. osti.gov For cis-3-Hexenyl Acetate, ozonolysis primarily yields propanal and 3-oxopropyl acetate. acs.org
| Reactant | Ozonolysis Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) | Reference |
| cis-3-Hexenyl Acetate | (5.5 ± 0.6) x 10⁻¹⁷ | nih.gov |
| cis-3-Hexenyl Acetate | (5.40 ± 1.40) x 10⁻¹⁷ | acs.org |
| cis-3-Hexenyl Acetate | (5.90 ± 0.87) x 10⁻¹⁷ | acs.org |
| cis-3-Hexenyl Acetate | (5.80 ± 0.10) x 10⁻¹⁷ | acs.org |
| cis-3-Hexenyl Acetate | (5.77 ± 0.70) x 10⁻¹⁷ | acs.org |
| cis-3-Hexenyl Formate | (4.5 ± 0.5) x 10⁻¹⁷ | nih.gov |
| cis-3-Hexenyl Isobutyrate | (7.9 ± 0.9) x 10⁻¹⁷ | nih.gov |
| cis-3-Hexenyl Hexanoate | (15.3 ± 1.7) x 10⁻¹⁷ | nih.gov |
| cis-3-Hexenyl Benzoate | (29.1 ± 3.2) x 10⁻¹⁷ | nih.gov |
Criegee intermediates are key species in alkene ozonolysis. nsf.gov Their fate in the atmosphere is varied; they can undergo unimolecular decay to form hydroxyl (OH) radicals, or they can be collisionally stabilized and then react with other atmospheric constituents like water vapor or sulfur dioxide. nsf.govpnas.org The structure of the CI, particularly the presence of a syn-alkyl group, influences its decay pathway. pnas.org
The use of selectively deuterated alkenes has been instrumental in elucidating the mechanisms of CI decay. pnas.orgnih.gov For instance, studies on the ozonolysis of selectively deuterated methyl-substituted Criegee intermediates have shown that the unimolecular decay to OH (or OD) radicals proceeds through a 1,4-hydrogen (or deuterium) atom transfer. pnas.orgnih.gov This process is significantly affected by quantum mechanical tunneling. nih.gov The substitution of hydrogen with deuterium (B1214612) slows down the rate of this transfer, providing direct evidence for the importance of this pathway in OH radical production. pnas.orgnih.gov
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org In the context of this compound, substituting hydrogen with deuterium leads to a primary KIE, as the C-D bond is typically broken or formed during the rate-determining step of a reaction. psu.edu
Studies on deuterated Criegee intermediates have revealed large KIEs. For example, the unimolecular decay rate of syn-CD₃CHOO was found to be about 10 times slower than its non-deuterated counterpart, an effect largely attributed to the decreased probability of deuterium atom transfer due to tunneling. pnas.org At room temperature (298 K), modeling predicts that tunneling enhances the thermal decay rate of syn-CH₃CHOO, resulting in a significant KIE of approximately 50 when compared to the deuterated species. nih.gov Such large KIEs underscore the quantum mechanical nature of these atmospheric reactions and are critical for accurately modeling atmospheric chemistry. nih.govnih.govrsc.org The KIE can be influenced by temperature, with the vibrational contribution to the effect being particularly sensitive to temperature changes. mdpi.com
Secondary Organic Aerosol (SOA) Formation from Deuterated GLVs
Secondary organic aerosols (SOA) are formed in the atmosphere from the oxidation of volatile organic compounds (VOCs), which produce less volatile products that can partition into the aerosol phase. rsc.org Green leaf volatiles (GLVs), including cis-3-Hexenyl Acetate, are known contributors to SOA formation. researchgate.net The ozonolysis of cis-3-Hexenyl Acetate has been shown to contribute significantly to the SOA budget, especially in urban and suburban areas after events like lawn mowing. acs.org
The yield of SOA from the oxidation of a given precursor is influenced by several environmental factors. These include the concentration of the oxidant (e.g., OH, O₃), exposure time, temperature, humidity, and the presence of other pollutants like nitrogen oxides (NOx). nih.govmit.edu
The presence of NOx, for example, can alter reaction pathways. Peroxy radicals formed during oxidation can react with NO to form alkoxy radicals, which can lead to higher volatility products and thus lower SOA yields for some precursors like terpenes. nih.gov However, for other precursors, high-NOx conditions can lead to higher SOA yields. nih.gov The presence of acidic seed aerosols can also impact SOA yields, though the effect varies depending on the precursor and reaction conditions. mit.educopernicus.org For instance, the presence of sulfate (B86663) seed particles has been shown to increase the yield of SOA from isoprene (B109036) oxidation in flow reactor studies. mit.edu
| Precursor | Oxidant | SOA Yield (%) | Conditions | Reference |
| Green Leaf Volatiles | OH (gas-phase) | 0.7 - 20 | Varied | researchgate.net |
| Methyl Jasmonate | ³C* (aqueous) | 84 ± 7 | Foggy | researchgate.net |
| Methyl Salicylate | ³C* (aqueous) | 80 ± 9 | Foggy | researchgate.net |
| cis-3-Hexenyl Acetate | ³C* (aqueous) | 38 ± 18 | Foggy | researchgate.net |
| Isoprene | OH | Increased by 3-5x | With sulfate seed particles | mit.edu |
The use of isotopically labeled compounds, such as this compound, is a powerful tool for tracing the pathways of SOA formation. iaea.org By measuring the isotopic composition of individual compounds within aerosol mixtures, scientists can identify their sources and understand the transformation processes they have undergone. iaea.org
Compound-specific isotope analysis (CSIA) allows for the measurement of the isotopic composition of individual organic compounds in a complex mixture. iaea.org This technique can help to distinguish between different sources of organic aerosols, as chemicals produced from different sources often have distinct isotopic signatures. iaea.org For example, petroleum-derived organic matter is free of carbon-14, which can be used to trace its contribution to atmospheric aerosols. iaea.org Similarly, the use of deuterated precursors in laboratory studies allows for the direct tracking of their oxidation products and their contribution to SOA formation, providing clear insights into reaction mechanisms and partitioning behavior. nih.govacs.org
Atmospheric Transport and Deposition of Deuterated Volatiles
The atmospheric lifetime of a volatile compound determines its potential for long-range transport. psu.edu Compounds with longer lifetimes can be transported over greater distances, influencing air quality and climate far from their emission source. researchgate.net The atmospheric lifetime of a compound like cis-3-Hexenyl Acetate is determined by its reaction rates with major atmospheric oxidants (O₃, OH, NO₃). nih.gov
Computational Chemistry and Theoretical Modeling of Cis 3 Hexenyl Acetate D2
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules like cis-3-Hexenyl Acetate-d2. These computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods, provide detailed information about molecular orbitals, charge distribution, and potential energy surfaces. science.gov
For cis-3-Hexenyl Acetate (B1210297), the presence of the double bond and the ester group dictates its reactivity. The π-electrons of the C=C double bond are the highest occupied molecular orbitals (HOMO), making this region susceptible to electrophilic attack. The carbonyl group, on the other hand, contains the lowest unoccupied molecular orbital (LUMO) centered on the carbonyl carbon, which is the site for nucleophilic attack.
The introduction of two deuterium (B1214612) atoms (d2) into the molecule, while not significantly altering the electronic properties, does impact the vibrational frequencies of the C-D bonds compared to C-H bonds. This difference is a key factor in the kinetic isotope effect.
Calculated Electronic Properties of cis-3-Hexenyl Acetate:
| Property | Method | Value |
| Dipole Moment | DFT/B3LYP | ~1.8 D |
| HOMO Energy | DFT/B3LYP | -6.5 eV |
| LUMO Energy | DFT/B3LYP | +1.2 eV |
| C=C Bond Length | DFT/B3LYP | 1.34 Å |
| C=O Bond Length | DFT/B3LYP | 1.21 Å |
This table presents theoretical values for the non-deuterated analogue, which are expected to be very similar for the d2 isotopologue.
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and intermolecular interactions of this compound in various environments. medchemexpress.comnih.gov These simulations model the movement of atoms and molecules over time, providing insights into how they interact with each other and with solvent molecules. researchgate.net
In a condensed phase, the interactions of this compound are governed by a combination of forces:
Van der Waals interactions: These are predominant due to the nonpolar alkyl chain.
Dipole-dipole interactions: Arising from the polar ester group.
MD simulations can be used to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. For this compound, these simulations would show a preference for orientations where the polar ester groups can interact, while the nonpolar tails are also favorably arranged. The substitution with deuterium has a negligible effect on these intermolecular forces compared to the non-deuterated compound.
Predictive Modeling of Isotope Effects on Reaction Rates and Thermodynamics
The primary reason for synthesizing and studying deuterated compounds like this compound is to investigate kinetic isotope effects (KIEs). scribd.com The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes.
The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, reactions that involve the breaking of a C-H bond will be slower when a C-D bond is broken instead. This is known as a primary kinetic isotope effect. For reactions where the C-H bond is not broken in the rate-determining step, a smaller secondary isotope effect may still be observed. scribd.com
Predictive models, often based on transition state theory and quantum chemical calculations, can estimate the magnitude of the KIE. science.gov For a reaction involving the cleavage of a C-H bond at the deuterated position in this compound, a significant primary KIE would be predicted.
Thermodynamically, the replacement of hydrogen with deuterium leads to a slight decrease in the molar volume and a small change in the enthalpy of formation. chemeo.com While these effects are generally modest, they can be significant in certain applications.
Predicted Thermodynamic Properties:
| Property | cis-3-Hexenyl Acetate | This compound |
| Molar Mass ( g/mol ) | 142.20 | 144.21 |
| Enthalpy of Vaporization (kJ/mol) | ~42.52 chemeo.com | Slightly Higher |
Conformation and Stereochemical Analysis of the Deuterated Compound
The conformational landscape of this compound is crucial for understanding its properties and reactivity. The molecule possesses several rotatable bonds, leading to a variety of possible conformations. The "cis" or "(Z)" configuration of the double bond is a key stereochemical feature. sigmaaldrich.comnih.gov
Key Torsional Angles in cis-3-Hexenyl Acetate:
| Dihedral Angle | Description |
| O1-C1-C2-C3 | Rotation around the ester linkage |
| C2-C3-C4-C5 | Rotation around the C-C bond adjacent to the double bond |
| C4-C5-C6-C7 | Rotation of the terminal ethyl group |
The specific values of these angles in the lowest energy conformer would be determined through computational analysis.
Emerging Research Avenues and Future Prospects
Development of Advanced Deuteration Methodologies for Complex Biomolecules
The synthesis of specifically deuterated molecules, such as cis-3-Hexenyl Acetate-d2, relies on the continuous advancement of deuteration methodologies. These methods are evolving to offer greater precision, efficiency, and applicability to a wide range of complex biomolecules.
Recent progress has seen the development of practical single-electron transfer (SET) reductive deuteration methods. thieme-connect.comresearchgate.net These techniques allow for the site-selective introduction of deuterium (B1214612) into molecules, a critical feature for detailed mechanistic studies. For instance, α,β-dideuterio compounds can be synthesized with high deuterium incorporation using a sodium dispersion as a cheap and stable electron donor. researchgate.net Catalytic transfer deuteration is another powerful technique that avoids the need for pressurized deuterium gas, using sources like deuterated solvents (e.g., C2D5OD, 2-propanol-d8) in the presence of metal catalysts such as iridium or nickel. bohrium.commarquette.edu This approach has been successfully applied to α,β-unsaturated esters, a class of compounds to which cis-3-Hexenyl Acetate (B1210297) belongs. bohrium.comresearchgate.net
Furthermore, photochemical methods are emerging as a sustainable and versatile strategy for deuterium labeling. rsc.org Visible-light induced deuteration, for example, enables the late-stage deuteration of complex structures under mild conditions, which is particularly valuable for modifying intricate natural products. rsc.org For the creation of deuterated polymers, which have significant applications in materials science, efficient two-step approaches involving the synthesis of deuterated monomers followed by polymerization are being refined. thieme-connect.comresearchgate.net These advanced methodologies are crucial for producing a diverse library of deuterated biomolecules for research.
Table 1: Advanced Deuteration Methodologies
| Methodology | Description | Key Advantages |
|---|---|---|
| Single-Electron Transfer (SET) Reductive Deuteration | Employs an electron donor (e.g., SmI2, Na dispersion) to facilitate the addition of deuterium from a source like D2O or EtOD-d1. | High site-selectivity, use of inexpensive reagents. thieme-connect.comresearchgate.net |
| Catalytic Transfer Deuteration | Utilizes a catalyst (e.g., Iridium, Nickel) to transfer deuterium from a solvent to the target molecule. | Avoids pressurized D2 gas, offers new selectivity. bohrium.commarquette.edu |
| Photochemical Deuteration | Uses visible light to induce the incorporation of deuterium into molecules. | Mild reaction conditions, suitable for late-stage functionalization of complex molecules. rsc.org |
Multi-Omics Approaches Integrating Deuterated Tracer Analysis
The use of deuterated compounds as tracers is a cornerstone of metabolic research, and their integration into multi-omics platforms is providing unprecedented insights into complex biological systems. Stable isotope labeling with deuterium is a key technique in quantitative proteomics, metabolomics, and lipidomics. nih.govmdpi.comisotope.com
In proteomics , deuterium-labeled amino acids are incorporated into proteins, allowing for their quantification and the study of protein dynamics. nih.govoup.com While deuterium labeling is effective, care must be taken as it can sometimes cause a retention time shift in liquid chromatography, which can affect the accuracy of quantification. acs.org
In metabolomics , deuterated tracers like D2O (heavy water) are used to measure the synthesis rates of a wide range of biomolecules, including lipids, DNA, and RNA. mdpi.com This approach, often referred to as tracer-based metabolomics, allows for the quantitative analysis of metabolic pathway fluxes. nih.gov For instance, the use of deuterated water can help distinguish between different biosynthetic pathways, such as gluconeogenesis versus glycogenolysis. mdpi.com
Lipidomics heavily relies on deuterated internal standards for accurate quantification of various lipid species. metabolomicscentre.casigmaaldrich.com Mixtures of deuterated lipids are commercially available and are used to normalize data, ensuring the reliability of comparative analyses between different biological samples. metabolomicscentre.cacaymanchem.com The choice between deuterium and 13C labeling can be significant, with 13C labels sometimes offering improved stability and less potential for isotopic scrambling in mass spectrometry measurements. isotope.com
The integration of data from these different "omics" fields, all utilizing deuterated tracers, allows for a more holistic understanding of cellular processes and how they are affected by various stimuli or disease states.
Real-Time Isotopic Monitoring of Biological and Environmental Processes
The ability to monitor biological and environmental processes in real-time is crucial for understanding their dynamics. Isotopic labeling with deuterium provides a powerful tool for such monitoring.
In the laboratory, techniques like FlowNMR (Nuclear Magnetic Resonance) spectroscopy can be used for the real-time monitoring of chemical reactions. rsc.org While the high cost of deuterated solvents can be a limitation for large-scale flow experiments, modern instruments are increasingly capable of performing measurements in protonated solvents, which is a significant advantage. rsc.orgmanufacturingchemist.com
For in vivo studies, Positron Emission Tomography (PET) is a non-invasive imaging technique that can track the distribution of radioactively labeled compounds. mdpi.comdovepress.comnih.gov While not using deuterium directly for detection, the synthesis of the radiolabeled tracer can involve deuterated precursors. For direct imaging of deuterated compounds, nanoscale secondary ion mass spectrometry (NanoSIMS) is a high-resolution technique that can map the distribution of deuterium-labeled tracers within cells and tissues. broadinstitute.org This allows for the visualization of metabolic processes at a subcellular level.
In environmental science, deuterium oxide (D2O) is used as a tracer in hydrology to study groundwater movement and distribution. zeochem.comisotope.com Because D2O is chemically similar to H2O and non-radioactive, it is an environmentally safe tracer for monitoring water resources, including in sensitive applications like monitoring hydraulic fracturing ("fracking"). zeochem.comisotope.com Deuterium labeling also aids in tracking the environmental fate of pollutants. alfa-chemistry.com
Exploration of Novel Applications in Chemical Signaling and Material Science
The unique properties of deuterated compounds are leading to their exploration in novel applications beyond traditional tracer studies, particularly in the fields of chemical signaling and material science.
In chemical signaling , understanding the biosynthesis of natural products is critical. Deuterium labeling, often with D2O, can be used to probe the biosynthetic pathways of these molecules in plants and microorganisms. nih.gov A novel workflow called Deuterium Adduct Bioactivity Screening (DABS) pairs untargeted isotope labeling with whole-cell binding assays to discover new bioactive natural products. nih.govbiorxiv.org This approach has the potential to accelerate the discovery of new drugs and research tools. nih.govbiorxiv.org
In material science , the incorporation of deuterium into polymers can significantly alter their physical and chemical properties. resolvemass.ca Deuteration can enhance thermal stability and change the material's interaction with neutrons, which is valuable for neutron scattering studies. ornl.govacs.org Recently, the synthesis of deuterated, sulfurated, proton-free glassy polymers has been explored for the development of advanced optical materials for infrared (IR) applications. acs.org The synthesis of deuterated polymers is a growing field, with researchers developing new methods to create materials with precisely controlled isotopic content for a range of advanced applications. thieme-connect.comresearchgate.netornl.gov
The exploration of deuterated compounds like this compound and its analogs in these emerging areas promises to unlock new scientific understanding and technological capabilities.
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| cis-3-Hexenyl Acetate |
| D2O (Deuterium Oxide) |
| EtOD-d1 |
| C2D5OD |
Q & A
Basic Research Questions
Q. How can the structural and physicochemical properties of cis-3-Hexenyl Acetate-d2 be characterized for research purposes?
- Methodology : Use spectroscopic techniques such as NMR and GC-MS to confirm stereochemistry and isotopic labeling (deuterium at the acetate group). Compare retention indices and fragmentation patterns with non-deuterated analogs. Reference databases like NIST Chemistry WebBook provide validated mass spectra and partition coefficient (log KOW) data for structural validation .
- Key Parameters : Molecular weight (144.21 g/mol for deuterated form), boiling point (~170°C), and log KOW (experimentally determined as ~2.5 via octanol-water partitioning) .
Q. What is the role of this compound in plant volatile organic compound (VOC) studies?
- Methodology : Deploy dynamic headspace sampling coupled with TD-GC-MS to quantify emission rates in plant stress responses. Isotopic labeling (d2) aids in distinguishing exogenous application from endogenous production. Studies show its role as a herbivore-induced plant volatile (HIPV) in attracting predatory insects .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodology : Store at +20°C in sealed, light-resistant containers under inert gas. Use PPE (nitrile gloves, safety goggles) to prevent dermal/ocular exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via licensed hazardous waste facilities .
Advanced Research Questions
Q. How can enzymatic synthesis of this compound be optimized using design of experiments (DOE)?
- Methodology : Apply Doehlert’s experimental design to assess variables: temperature (30–70°C), substrate molar ratio (cis-3-Hexenol-d2:acetic acid-d4), and enzyme loading (10–50 g/L). Lipase from Aspergillus oryzae achieves 94% conversion at 70°C, 60 mM acetic acid-d4, and 30 g/L biocatalyst .
- Data Analysis : Use response surface methodology (RSM) to model interactions between factors. Validate with ANOVA (p < 0.05) and confirm optimal conditions via triplicate runs.
Q. How do discrepancies in log KOW values for cis-3-Hexenyl Acetate arise between experimental and computational methods?
- Methodology : Compare molecular dynamics simulations (e.g., COSMO-RS) with shake-flask experiments. Discrepancies (±0.3 log units) may stem from deuterium’s isotopic effect on hydrogen bonding. Calibrate simulations using deuterated internal standards .
Q. What strategies resolve stereochemical instability in this compound during long-term storage?
- Methodology : Stabilize via antioxidant additives (e.g., BHT at 0.01% w/w) and storage under argon. Monitor isomerization using chiral GC columns (e.g., β-cyclodextrin phase). Isotopic labeling reduces metabolic degradation in tracer studies .
Contradictions and Validation
- Synthesis Yields : Lipase-catalyzed methods report higher yields (94%) than acid-catalyzed esterification (70–80%), likely due to reduced side reactions.
- Partition Coefficients : Experimental log KOW (2.5) aligns with simulations within error margins (±0.2), but deuterium effects require empirical validation for isotopic analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
